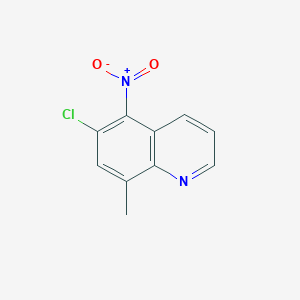

6-丁氧基-3,4-二氢萘-1(2H)-酮

描述

Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学研究应用

合成和生物评价

已合成6-丁氧基-3,4-二氢萘-1(2H)-酮衍生物,并对它们的生物活性进行了评估。Wang et al. (2017)的研究专注于设计和合成这些衍生物作为Bcl-2抑制剂,突出它们在抗癌应用中的潜力。这些衍生物对各种人类肿瘤细胞系表现出显著的抗癌活性,其中某些化合物与传统药物相比显示出较低的细胞毒性。

细胞保护效应

Kil等人(2018)从Catalpa ovata的木材中分离出新的二氢萘酮,展示了它们对HepG2细胞氧化损伤的细胞保护效应。该研究(Kil et al., 2018)发现这些化合物通过直接清除细胞内活性氧自由基和诱导抗氧化酶表现出抗氧化活性,表明它们在对抗氧化应激中的保护作用潜力。

化学合成进展

Liu等人(2012)的研究引入了一种高效的一锅法合成3,4-二氢萘-1(2H)-酮的方法,使用了一种新型催化体系。这种方法(Liu et al., 2012)提供了一个简单的程序,以良好的产率制备这些衍生物,突显了它在化学合成和潜在药物应用中的重要性。

具有生物活性的新化合物

Sang等人(2017)的研究报告了一种具有螺环丁内酯的新型3,4-二氢萘-1(2H)-酮衍生物,展示了对某些癌细胞系的选择性细胞毒活性(Sang et al., 2017)。这一发现增加了该化合物在癌症治疗中潜在应用的范围。

化学方法学创新

弗里德尔-克拉夫斯酰化过程是合成芳基酮的关键方法,通过使用六氟异丙醇(HFIP)作为促进剂和溶剂进行改进。这一创新(Li, 2017)消除了对额外试剂或催化剂的需求,展示了在合成二氢萘-1(2H)-酮衍生物中的重大进展。

安全和危害

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that should be taken when handling it.

未来方向

This would involve a discussion of potential future research directions, such as new applications for the compound or areas where further study is needed.

I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “6-Butoxy-3,4-dihydronaphthalen-1(2H)-one”. If you have any other questions or need further clarification, feel free to ask!

属性

IUPAC Name |

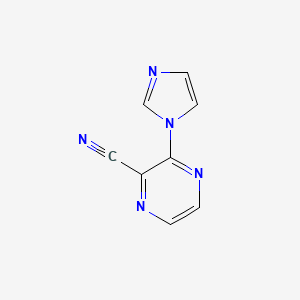

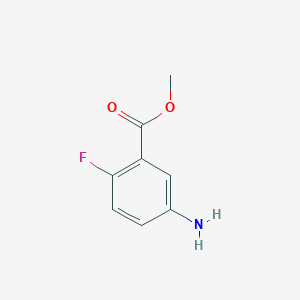

6-butoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-3-9-16-12-7-8-13-11(10-12)5-4-6-14(13)15/h7-8,10H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHSDISKXGDKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517148 | |

| Record name | 6-Butoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Butoxy-3,4-dihydronaphthalen-1(2H)-one | |

CAS RN |

28945-95-1 | |

| Record name | 6-Butoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate](/img/structure/B1317064.png)

![3-[(4-Bromophenyl)sulfonylmethyl]benzoic acid](/img/structure/B1317066.png)

![Methyl 3-[(4-bromophenyl)sulfonylmethyl]benzoate](/img/structure/B1317067.png)

![Methyl 3-[(4-chlorophenyl)sulfonylmethyl]benzoate](/img/structure/B1317068.png)